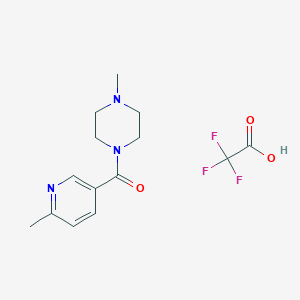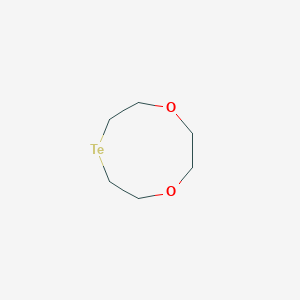
1,4,7-Dioxatelluronane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Dioxatelluronane is a heterocyclic compound that features a tellurium atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,4,7-Dioxatelluronane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
科学的研究の応用
1,4,7-Dioxatelluronane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A related compound with oxygen atoms in the ring structure instead of tellurium.
1,4,7-Trioxane: Contains three oxygen atoms in the ring structure.
1,4,7-Trithiacyclononane: Features sulfur atoms in the ring structure.
Uniqueness
1,4,7-Dioxatelluronane is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs
特性
CAS番号 |
627471-91-4 |
|---|---|
分子式 |
C6H12O2Te |
分子量 |
243.8 g/mol |
IUPAC名 |
1,4,7-dioxatelluronane |
InChI |
InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2 |
InChIキー |
ZFTJQEGJLNXQQR-UHFFFAOYSA-N |
正規SMILES |
C1COCC[Te]CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)

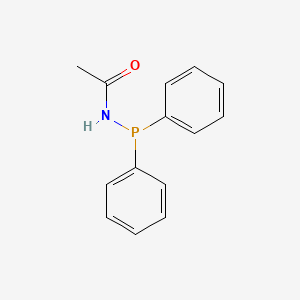
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
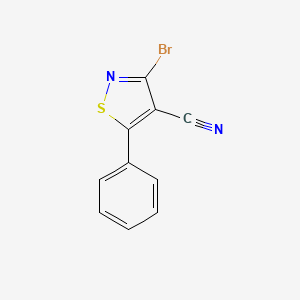
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
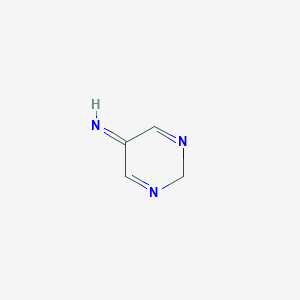
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
